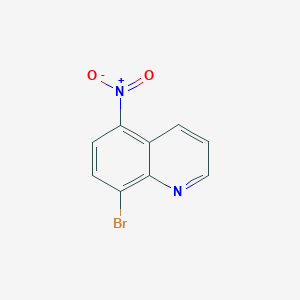

8-Bromo-5-nitroquinoline

Beschreibung

Eigenschaften

IUPAC Name |

8-bromo-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMUPVPKQOTZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577156 | |

| Record name | 8-Bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139366-35-1 | |

| Record name | 8-Bromo-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Bromo-5-nitroquinoline chemical properties

An In-depth Technical Guide to 8-Bromo-5-nitroquinoline: Properties, Synthesis, and Applications

Introduction

This compound is a substituted quinoline derivative that serves as a pivotal building block in synthetic organic chemistry. Its unique electronic and structural features, imparted by the bromine atom and the nitro group on the quinoline scaffold, make it a versatile precursor for the development of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature, typically appearing as a light yellow to yellow solid.[1] The core of its chemical identity lies in its molecular structure, which dictates its physical properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 139366-35-1 | [1][2] |

| Molecular Formula | C₉H₅BrN₂O₂ | [1] |

| Molecular Weight | 253.05 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 136-137 °C | [1] |

| Boiling Point | 370.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 0.16 ± 0.29 (Predicted) | [1] |

| Storage | Sealed in dry, room temperature | [1] |

Synthesis: Electrophilic Nitration of 8-Bromoquinoline

The most common and efficient synthesis of this compound is achieved through the electrophilic nitration of 8-bromoquinoline.[1] This reaction leverages the directing effects of the quinoline ring system and the deactivating, meta-directing nature of the bromine substituent.

Causality and Mechanistic Insights

The choice of reagents and reaction conditions is critical for achieving high yield and purity.

-

Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Fuming Nitric Acid: Provides a high concentration of nitric acid, ensuring an adequate supply for the generation of the nitronium ion.

-

Temperature Control: The initial cooling to 0°C is essential to control the exothermic nature of mixing strong acids. The subsequent heating to 65°C provides the necessary activation energy for the nitration to proceed on the deactivated quinoline ring. The bromine atom at position 8 deactivates the ring towards electrophilic substitution, necessitating more forcing conditions compared to the nitration of unsubstituted quinoline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures.[1]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-bromoquinoline (25.00 g, 120.2 mmol) in concentrated sulfuric acid (82.5 mL) at room temperature.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (32.5 mL) dropwise over a period of 10 minutes, ensuring the temperature remains controlled.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 65°C. Maintain this temperature for 48 hours.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it into 500 g of crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (5 x 200 mL).

-

Washing and Drying: Combine the organic layers, wash once with saturated brine, and dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the organic phase under reduced pressure to yield the crude product as a light yellow solid (Expected yield: ~94%).[1]

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic methods. While specific spectra for this compound are proprietary or not publicly available, the expected data can be reliably predicted based on its structure and established principles.

-

¹H NMR Spectroscopy: The proton NMR spectrum would display signals in the aromatic region (approx. 7.5-9.0 ppm). Each of the five aromatic protons would appear as a distinct signal (doublet or doublet of doublets) due to coupling with adjacent protons, providing definitive information on the substitution pattern.

-

¹³C NMR Spectroscopy: The spectrum would show nine distinct signals for the nine unique carbon atoms in the molecule. The carbon bearing the nitro group (C5) and the carbons adjacent to the nitrogen (C2, C8a) would be significantly downfield.

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺•). A hallmark feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups. Expected peaks include strong asymmetric and symmetric N-O stretching vibrations for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹), C=N and C=C stretching vibrations for the quinoline ring, and C-Br stretching in the lower frequency region.

Chemical Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate. Its reactivity is dominated by the two functional groups, which can be selectively modified to generate a library of derivatives. It is a key intermediate in the synthesis of various pharmaceutical compounds.[4]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (8-bromo-5-aminoquinoline) using various reducing agents (e.g., SnCl₂, Fe/HCl, catalytic hydrogenation). This resulting amino group is a key nucleophile and a precursor for diazotization reactions, allowing for the introduction of a wide range of other functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the quinoline ring, particularly the bromo-substituted position, for nucleophilic aromatic substitution, enabling the introduction of nucleophiles like amines or alkoxides.

-

Cross-Coupling Reactions: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds, providing a powerful tool for elaborating the molecular scaffold.

The 8-hydroxyquinoline core, which can be derived from intermediates like this, is considered a "privileged structure" in medicinal chemistry due to its ability to bind to diverse biological targets, exhibiting antimicrobial, anticancer, and antifungal activities.[5][6]

Sources

- 1. This compound CAS#: 139366-35-1 [amp.chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. benchchem.com [benchchem.com]

- 4. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential | Semantic Scholar [semanticscholar.org]

A-Scientist's Guide to 8-Bromo-5-nitroquinoline: Properties, Characterization, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 8-Bromo-5-nitroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core physical and chemical properties, outline protocols for its characterization, and discuss its relevance in modern research, moving beyond a simple data sheet to offer practical, field-tested insights.

Introduction: The Quinoline Scaffold in a Modern Context

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics. The introduction of specific substituents, such as a bromine atom at the 8-position and a nitro group at the 5-position, dramatically alters the molecule's electronic and steric properties. These modifications are not arbitrary; they are deliberate chemical designs to modulate biological activity, solubility, and metabolic stability. This compound serves as a critical building block for creating more complex molecules, making a thorough understanding of its fundamental properties essential for any researcher in the field.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, reactivity, and formulation. For this compound, the interplay between the electronegative bromine and nitro groups and the aromatic quinoline system defines its characteristics.

Quantitative data has been compiled from various chemical data sources and is presented below for rapid assessment.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₅BrN₂O₂ | |

| Molecular Weight | 253.05 g/mol | [1] |

| CAS Number | 139366-35-1 | [2] |

| Appearance | Crystalline Solid | [3] |

| Melting Point | 136-137 °C | [4] |

| Boiling Point (Predicted) | 370.5 ± 27.0 °C | [4] |

| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 0.16 ± 0.29 | [4] |

Expert Insight: The melting point of 136-137 °C is indicative of a stable crystalline lattice, influenced by dipole-dipole interactions from the polar nitro group and the bromine atom. This relatively high melting point suggests that the compound is a solid at room temperature and possesses good thermal stability under standard laboratory conditions.[4]

Spectral & Analytical Characterization

Accurate structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is required to verify the identity and purity of this compound.

-

Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) is a destructive technique that provides the molecular weight and fragmentation patterns of a molecule.[5] For this compound, the molecular ion peak (M+) would be expected around m/z 252 and 254 in an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom. Predicted collision cross-section data can further aid in identification.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups.[5] Key expected vibrational frequencies for this compound include:

-

~1500-1600 cm⁻¹: Aromatic C=C stretching from the quinoline ring.

-

~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂), respectively. These are typically strong and sharp peaks.

-

Below 1000 cm⁻¹: C-Br stretching vibrations.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the five hydrogens on the quinoline ring. Due to the electron-withdrawing effects of the nitro group and bromine, these protons will appear in the aromatic region (typically δ 7.0-9.0 ppm), with distinct chemical shifts and coupling patterns that allow for unambiguous assignment.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with carbons bonded to the nitro group and bromine appearing at characteristic positions.[7]

-

Solubility Profile and Recrystallization

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation. While specific quantitative data is sparse, the structure of this compound allows for informed predictions.

-

Organic Solvents: It is expected to be soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][8] Its solubility is likely lower in less polar solvents such as ethyl acetate and dichloromethane, and very low in nonpolar solvents like hexanes.

-

Aqueous Solvents: Solubility in water is expected to be very low due to the predominantly hydrophobic aromatic structure. However, it may show increased solubility in acidic aqueous solutions due to the potential for protonation of the quinoline nitrogen.

Protocol: Recrystallization for Purification

This protocol provides a self-validating method for purifying crude this compound, where successful crystallization and a sharp melting point confirm purity.

-

Solvent Selection: Begin by testing solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol is a common first choice for compounds of this nature.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

-

Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

-

Validation: Confirm the purity of the recrystallized product by measuring its melting point. A sharp melting point that matches the literature value (136-137 °C) is a strong indicator of high purity.[4]

Workflow for Purity and Identity Confirmation

The following workflow illustrates a logical sequence for the quality control and confirmation of a newly synthesized or procured batch of this compound.

Caption: Workflow for Identity and Purity Assessment.

Handling, Storage, and Safety

As a guiding principle, all novel chemical compounds should be treated as potentially hazardous until proven otherwise.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4] The compound is stable under normal room temperature conditions.

Conclusion and Future Directions

This compound is more than just a catalog chemical; it is a versatile intermediate with significant potential. Its well-defined physical properties, including a stable crystalline form and predictable solubility, make it a reliable component in multi-step syntheses. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the nitro group can be reduced to an amine, opening up another avenue for derivatization. These features ensure its continued relevance in the development of novel pharmaceuticals and functional materials.

References

-

Chemcasts. 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties. [Link]

-

PubChem. 5-Bromo-8-nitroquinoline. [Link]

-

PubChem. 8-Quinolinol, 5-bromo-. [Link]

-

PubChemLite. This compound (C9H5BrN2O2). [Link]

-

PubChem. 8-Bromoquinoline. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ConquerHSC. HSC Chemistry Module 8 - Inquiry Question 2. [Link]

- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. [Link]

Sources

- 1. 5-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 581618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 139366-35-1 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound CAS#: 139366-35-1 [amp.chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 7. HSC Chemistry Module 8 - Inquiry Question 2 [conquerhsc.com]

- 8. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

Introduction: The Significance of Substituted Quinolines

An In-depth Technical Guide to the Structure Elucidation of 8-Bromo-5-nitroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The precise biological function of a quinoline derivative is intrinsically linked to its substitution pattern, which modulates its electronic, steric, and lipophilic properties. This compound is a halogenated nitroaromatic compound with potential applications as a synthetic intermediate in the development of novel pharmaceuticals and functional materials. The electron-withdrawing nature of both the bromo and nitro substituents significantly influences the reactivity and physicochemical properties of the quinoline ring system.[1]

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in established analytical principles. We will explore the synergistic application of mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography to unequivocally confirm its molecular structure.

Part 1: Foundational Insights from Synthesis

The logical starting point for any structure elucidation is an understanding of the synthetic route used to create the molecule. This compound can be synthesized through several established methods, with the most common being the nitration of 8-bromoquinoline or a modified Skraup synthesis.[2][3]

A plausible synthetic pathway involves the Skraup synthesis starting from 2-bromo-5-nitroaniline and glycerol, in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. This reaction is known to produce quinoline derivatives, and the starting materials strongly suggest the final substitution pattern.[2][3][4] Alternatively, the nitration of 8-bromoquinoline would be expected to introduce the nitro group at the C5 position due to the directing effects of the quinoline nitrogen and the existing bromo substituent.

While the synthetic route provides a strong hypothesis for the structure, it is not definitive proof. Side reactions, unexpected rearrangements, and the formation of isomers are always possibilities. Therefore, rigorous spectroscopic and crystallographic analysis is essential for unambiguous structure confirmation.

Part 2: A Synergistic Spectroscopic Approach

The core of modern structure elucidation lies in the combined application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and connectivity of a molecule.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) is the first-line analytical technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition.

Expected Mass Spectrum of this compound:

For this compound (C₉H₅BrN₂O₂), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units.

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) |

| [M]⁺ | 251.95 | 253.95 |

| [M-NO₂]⁺ | 205.96 | 207.96 |

| [M-Br]⁺ | 173.04 | - |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: The mass spectrometer is calibrated using a known standard. The ionization energy is typically set to 70 eV for EI.

-

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or gas chromatography inlet.

-

Data Acquisition: The mass spectrum is acquired over a suitable m/z range (e.g., 50-350 amu).

-

Data Analysis: The molecular ion peaks and their isotopic distribution are analyzed to confirm the molecular weight and the presence of bromine. Fragmentation patterns are analyzed to identify characteristic losses (e.g., NO₂, Br).

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Expected IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100-3000 | C-H (aromatic) stretch | Medium to Weak |

| ~1600, ~1470 | C=C and C=N (aromatic ring) stretches | Medium |

| 1530-1500 | N-O (asymmetric nitro) stretch | Strong |

| 1350-1320 | N-O (symmetric nitro) stretch | Strong |

| ~830 | C-H (out-of-plane bend) | Strong |

| 750-550 | C-Br stretch | Medium to Strong |

The presence of strong absorption bands for the nitro group (N-O stretches) is a key diagnostic feature.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Scan: The sample spectrum is recorded. The instrument automatically subtracts the background.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, the precise connectivity of atoms can be determined.

2.3.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the five aromatic protons. The electron-withdrawing nitro group at C5 and the bromine at C8 will significantly influence the chemical shifts of the protons, causing them to resonate at lower fields (higher ppm) compared to unsubstituted quinoline.[5][6]

Predicted ¹H NMR Chemical Shifts and Coupling Constants (in CDCl₃):

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H-2 | ~9.0 | dd | J₂,₃ ≈ 4.5, J₂,₄ ≈ 1.5 | Adjacent to quinoline N, deshielded. |

| H-3 | ~7.6 | dd | J₃,₂ ≈ 4.5, J₃,₄ ≈ 8.5 | Coupled to H-2 and H-4. |

| H-4 | ~8.6 | dd | J₄,₃ ≈ 8.5, J₄,₂ ≈ 1.5 | Deshielded by proximity to N and nitro group. |

| H-6 | ~8.0 | d | J₆,₇ ≈ 8.0 | Ortho to the strongly withdrawing NO₂ group. |

| H-7 | ~7.8 | d | J₇,₆ ≈ 8.0 | Meta to the NO₂ group and ortho to the Br. |

2.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the electronegativity of the substituents and their positions.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | ~152 | Adjacent to N. |

| C-3 | ~123 | |

| C-4 | ~138 | |

| C-4a | ~149 | Quaternary, adjacent to N. |

| C-5 | ~145 | Attached to the NO₂ group. |

| C-6 | ~128 | |

| C-7 | ~130 | |

| C-8 | ~120 | Attached to the Br atom. |

| C-8a | ~147 | Quaternary, adjacent to N. |

2.3.3 2D NMR Spectroscopy: Confirming Connectivity

To definitively assign the proton signals, a 2D Correlation Spectroscopy (COSY) experiment is invaluable. A COSY spectrum shows correlations between protons that are spin-spin coupled, allowing for the tracing of proton connectivity within the spin systems.[7]

Workflow for Structure Elucidation using NMR

Caption: Workflow for NMR-based structure elucidation of this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5][7] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D COSY Acquisition: Use a standard COSY pulse sequence to acquire the ¹H-¹H correlation spectrum.[7]

-

Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, determine chemical shifts relative to TMS, and measure coupling constants. Analyze the cross-peaks in the COSY spectrum to establish proton-proton connectivities.

Part 3: Definitive Confirmation with X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure of this compound, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing bond lengths, bond angles, and the absolute stereochemistry.

Expected Crystal Structure:

The molecule is expected to be nearly planar, with a slight dihedral angle between the pyridine and benzene rings.[8] The crystal packing will be influenced by intermolecular interactions, such as π-π stacking and halogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[9]

Visualization of the Elucidation Strategy

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Bromo-5-nitroquinoline (CAS No. 139366-35-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-5-nitroquinoline (CAS No. 139366-35-1), a key heterocyclic building block for organic synthesis and medicinal chemistry. The document details a robust and validated protocol for its synthesis via the electrophilic nitration of 8-bromoquinoline. It further outlines its physicochemical properties, safety and handling guidelines, and a detailed discussion on its analytical characterization. A significant focus is placed on the synthetic utility of this molecule, exploring its potential in nucleophilic aromatic substitution and reduction reactions, drawing parallels with closely related, well-documented analogues. This guide is intended to serve as a foundational resource for researchers aiming to incorporate this compound into their synthetic and drug discovery programs.

Introduction and Strategic Importance

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. The strategic introduction of functional groups onto this scaffold is a cornerstone of modern drug design. This compound emerges as a particularly valuable intermediate due to its orthogonal functional handles: a bromine atom positioned for cross-coupling or nucleophilic substitution reactions and a nitro group that can be readily reduced to a versatile amine or act as a powerful electron-withdrawing group.

The specific arrangement of the 8-bromo and 5-nitro substituents creates a unique electronic and steric environment. The nitro group at the C-5 position strongly deactivates the carbocyclic ring, influencing the regioselectivity of further reactions and modulating the properties of derivatives. This guide provides the fundamental knowledge required to synthesize, characterize, and strategically deploy this potent chemical tool.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 139366-35-1 | [1] |

| Molecular Formula | C₉H₅BrN₂O₂ | [2] |

| Molecular Weight | 253.05 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 136-137 °C | [1] |

| Boiling Point (Predicted) | 370.5 ± 27.0 °C | [1] |

| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 0.16 ± 0.29 | [1] |

| InChIKey | LEMUPVPKQOTZAE-UHFFFAOYSA-N | [2] |

Safety & Handling: According to available safety data sheets, the toxicological properties of this substance have not been thoroughly investigated. Standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

-

Engineering Controls: Handle only in a well-ventilated chemical fume hood.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Incompatibilities: Avoid strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[1]

Synthesis of this compound

The most direct and high-yielding synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 8-bromoquinoline.

Reaction Principle and Causality

The nitration of the quinoline ring system under strong acidic conditions (H₂SO₄/HNO₃) proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). The reaction occurs on the protonated quinolinium species. In this cation, the pyridine ring is strongly deactivated towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic (benzene) ring.[3] The directing effects of the C-8 bromine substituent and the overall electronic landscape of the quinolinium ion favor the introduction of the nitro group at the C-5 position. The elevated reaction temperature is necessary to overcome the deactivating effect of the bromine atom and the protonated heterocyclic ring.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in cited patents US2004/77605 and US2005/119228.[1]

Materials:

-

8-Bromoquinoline (CAS 16567-18-3) (25.00 g, 120.2 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) (82.5 mL)

-

Fuming Nitric Acid (HNO₃) (32.5 mL)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask (500 mL) with magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Heating mantle with temperature controller

-

Separatory funnel (1 L)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 8-bromoquinoline (25.00 g, 120.2 mmol) in concentrated sulfuric acid (82.5 mL) at room temperature with stirring.

-

Cooling: Cool the resulting solution to 0 °C using an ice bath.

-

Nitration: Slowly add fuming nitric acid (32.5 mL) dropwise via a dropping funnel over approximately 10 minutes. Causality Note: This addition is highly exothermic; slow, controlled addition is critical to prevent runaway reactions and ensure safety.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to 65 °C.

-

Monitoring: Maintain the reaction at 65 °C for 48 hours. The reaction progress can be monitored by TLC or HPLC.

-

Work-up: After 48 hours, cool the reaction mixture to room temperature. In a large beaker, prepare a slurry of crushed ice (approx. 500 g). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (5 x 200 mL).

-

Washing & Drying: Combine the organic layers and wash once with saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator. This yields the crude product as a light yellow solid (28.6 g, 94% yield).[1]

Purification

The crude product is reported to have a purity of ~98% by HPLC.[1] For applications requiring higher purity, recrystallization or column chromatography is recommended.

-

Recrystallization: While a specific solvent system for this compound is not documented, analogous compounds like 5-bromo-8-nitroisoquinoline are effectively recrystallized from a heptane/toluene mixture.[4][5] Experimentation with solvents such as ethanol, ethyl acetate, or mixtures with hexanes is advised.

-

Column Chromatography: Purification can be achieved using silica gel chromatography. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane, should provide effective separation.

Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum (in CDCl₃) is expected to show four signals in the aromatic region, corresponding to the four protons on the quinoline core.

-

H2 & H4: These protons on the pyridine ring will be the most downfield, appearing as doublets or doublet of doublets, influenced by the ring nitrogen.

-

H3: This proton will appear as a doublet of doublets, coupled to both H2 and H4.

-

H6 & H7: These protons on the carbocyclic ring will form an AB quartet or two distinct doublets. The strong electron-withdrawing effect of the C-5 nitro group will shift these protons significantly downfield compared to the parent 8-bromoquinoline. H6 is expected to be further downfield than H7 due to its proximity to the nitro group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show nine distinct signals for the carbon atoms of the quinoline ring.

-

Carbons adjacent to the nitrogen (C2, C8a) and the nitro group (C5) will be significantly affected.

-

The C-Br bond will induce a downfield shift at C8.

-

The C-NO₂ bond will cause a significant downfield shift at C5.

-

The chemical shifts for C2, C3, and C4 will be similar to those in other quinoline systems, while C5, C6, C7, and C8 will be shifted according to the substituent effects of the bromine and nitro groups.

Mass Spectrometry

Mass spectrometry provides confirmation of the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected, showing the characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks in an approximate 1:1 ratio).

-

Expected m/z: For C₉H₅⁷⁹BrN₂O₂, the monoisotopic mass is 251.9534 Da. For C₉H₅⁸¹BrN₂O₂, it is 253.9514 Da.[8]

-

Fragmentation: Common fragmentation pathways would include the loss of NO₂, NO, and potentially HBr, leading to characteristic daughter ions.

Synthetic Utility and Applications

While specific applications for this compound are not widely published, its structure makes it an exceptionally valuable intermediate for creating diverse chemical libraries, particularly in drug discovery. Its reactivity can be predicted with high confidence based on well-established principles and analogous systems like 6-bromo-5-nitroquinoline.[3]

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine using standard conditions, such as:

-

Tin(II) chloride (SnCl₂) in HCl

-

Iron powder (Fe) in acetic acid

-

Catalytic hydrogenation (H₂, Pd/C)

This transformation yields 8-bromo-5-aminoquinoline , a highly versatile bifunctional intermediate. The resulting amino group can be acylated, alkylated, or diazotized for further functionalization, while the bromine atom remains available for cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nature of the 5-nitro group is expected to activate the C-8 position towards nucleophilic aromatic substitution, allowing for the displacement of the bromine atom. This is analogous to the observed reactivity of 6-bromo-5-nitroquinoline, which readily undergoes substitution with amines like morpholine and piperazine.[3]

-

Mechanism: The reaction proceeds via a Meisenheimer complex, where a nucleophile attacks the electron-deficient carbon bearing the bromine. The negative charge is stabilized by the nitro group through resonance. Subsequent loss of the bromide ion restores aromaticity.

-

Potential Nucleophiles: Amines, alkoxides, and thiolates are all viable nucleophiles for this transformation, providing access to a wide range of 8-substituted-5-nitroquinolines.

This dual reactivity makes this compound a strategic precursor for synthesizing complex molecules where sequential, site-selective modifications are required.

Conclusion

This compound is a high-value synthetic intermediate whose importance is derived from its robust synthesis and the versatile, orthogonal reactivity of its bromo and nitro functional groups. While detailed characterization and application studies are not yet prevalent in the public domain, the synthetic protocol is well-defined and high-yielding. The predictable reactivity of this molecule, based on fundamental chemical principles and validated by analogous systems, positions it as a powerful tool for medicinal chemists and organic synthesists. This guide provides the necessary foundational knowledge to confidently produce, handle, and strategically implement this compound in advanced research and development programs.

References

-

Wiley-VCH (2007). Supporting Information. Available at: [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Available at: [Link]

-

8-Bromoquinoline. PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 81, 98. Available at: [Link]

-

Mathison, I. W., & Morgan, P. H. (2006). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]

-

Ökten, S., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 26(9), 2685. Available at: [Link]

- Gouliaev, A. H., & Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents, US6500954B1.

-

Chomicz, M., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(11), 3345. Available at: [Link]

-

This compound. PubChemLite. Available at: [Link]

-

5-Bromo-8-nitroquinoline. PubChem. National Center for Biotechnology Information. Available at: [Link]

- Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents, WO1999067218A2.

-

Z. Bayat, et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2). Available at: [Link]

-

13 C NMR spectrum of compound 5. ResearchGate. Available at: [Link]

-

MaChemGuy. (2015). Nucleophilic Substitution Mechanism. YouTube. Available at: [Link]

-

8-bromo-5-nitroisoquinoline. PubChemLite. Available at: [Link]

-

This compound. Abacipharmatech. Available at: [Link]

- Gouliaev, A. H., & Brown, W. D. (2003). Process for preparing 5-bromoisoquinoline and its 8-nitro derivative. Google Patents, DK1089976T3.

-

Ökten, S., et al. (2019). Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations. Cumhuriyet Science Journal, 40(1), 1-1. Available at: [Link]

-

8-(bromomethyl)-5-nitroquinoline. PubChemLite. Available at: [Link]

Sources

- 1. This compound CAS#: 139366-35-1 [amp.chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 6. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to 8-Bromo-5-nitroquinoline: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-nitroquinoline is a halogenated and nitrated heterocyclic aromatic compound belonging to the quinoline family. As a bifunctional molecule, it serves as a highly valuable and versatile intermediate in synthetic organic chemistry. The strategic placement of the bromine atom and the nitro group on the quinoline scaffold allows for orthogonal chemical modifications, making it a prized building block for the synthesis of more complex molecular architectures.

The quinoline core itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] Derivatives of 8-hydroxyquinoline, a closely related scaffold, exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and antifungal properties.[1][3] Notably, Nitroxoline (8-hydroxy-5-nitroquinoline), which shares the 5-nitroquinoline feature, is a clinically used antibacterial agent also being explored for its potent anti-cancer and antiparasitic activities.[2][3][4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic pathway, characterization methods, and its potential applications in research and drug development.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a yellow to light brown crystalline powder.[5][6] Its core structure consists of a quinoline ring system substituted with a bromine atom at position 8 and a nitro group at position 5.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrN₂O₂ | [7][8][9] |

| Molecular Weight | 253.05 g/mol | [8] |

| Monoisotopic Mass | 251.95344 Da | [9][10] |

| CAS Number | 139366-35-1 | [11][12][13] |

| Melting Point | 136-137 °C | [11] |

| Boiling Point | 370.5 ± 27.0 °C (Predicted) | [11] |

| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [11] |

| InChI Key | LEMUPVPKQOTZAE-UHFFFAOYSA-N | [7][14] |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)Br)[O-] | [7][14] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via the electrophilic nitration of 8-bromoquinoline. This pathway leverages a common and well-understood reaction in aromatic chemistry.

Causality of the Synthetic Strategy: The reaction proceeds as a classic electrophilic aromatic substitution. Under the strongly acidic conditions of a mixed acid nitration (H₂SO₄/HNO₃), the quinoline nitrogen is protonated, rendering the pyridinyl ring strongly electron-deficient and deactivated towards electrophilic attack. Consequently, the substitution occurs on the benzenoid ring. The bromine atom at position 8 is a deactivating group but directs incoming electrophiles to the ortho and para positions. The primary positions for nitration are therefore C5 (ortho) and C7 (para). The formation of the 5-nitro isomer is a well-established outcome in the nitration of many 8-substituted quinolines.

Experimental Protocol: Nitration of 8-Bromoquinoline

This protocol is a representative method based on standard procedures for the nitration of substituted quinolines.[15]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 10 mL). Cool the flask in an ice-salt bath to 0 to -5 °C.

-

Substrate Addition: Slowly add 8-bromoquinoline (1.00 g, 4.81 mmol) portion-wise to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until all the solid has dissolved.

-

Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding fuming nitric acid (HNO₃, ~0.5 mL) to concentrated sulfuric acid (~2 mL) in a separate cooled vial. Transfer this mixture to the dropping funnel.

-

Reaction Execution: Add the nitrating mixture dropwise to the solution of 8-bromoquinoline over 30 minutes. Critically maintain the internal reaction temperature below 0 °C throughout the addition. After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring. A yellow precipitate will form.

-

Neutralization: Slowly neutralize the acidic slurry by adding a cold aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. This step must be performed in an ice bath to manage the exothermic reaction.

-

Product Collection: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any residual inorganic salts.

-

Purification: Air-dry the crude product. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture, to yield pure this compound as a yellow crystalline solid.

Diagram 1: Synthetic Workflow for this compound

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. 5-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 581618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 139366-35-1 [amp.chemicalbook.com]

- 12. This compound | 139366-35-1 [m.chemicalbook.com]

- 13. This compound | 139366-35-1 [chemicalbook.com]

- 14. PubChemLite - this compound (C9H5BrN2O2) [pubchemlite.lcsb.uni.lu]

- 15. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 8-Bromo-5-nitroquinoline

Foreword: Strategic Insights into the Functionalization of the Quinoline Scaffold

For researchers, scientists, and professionals vested in the intricate art of drug development, the quinoline scaffold represents a cornerstone of medicinal chemistry. Its versatile structure is a recurring motif in a plethora of pharmacologically active agents. The strategic introduction of substituents onto this bicyclic heterocycle is a pivotal exercise in modulating biological activity, solubility, and metabolic stability. This guide provides a comprehensive, in-depth exploration of the synthesis of a key quinoline derivative: 8-Bromo-5-nitroquinoline. This molecule serves as a valuable intermediate, primed for further chemical elaboration through nucleophilic aromatic substitution, leveraging the activating effect of the nitro group on the adjacent bromine atom.

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the synthesis, from the foundational principles of electrophilic aromatic substitution on the quinoline ring to detailed, actionable experimental protocols. The causality behind each experimental choice is elucidated, providing not just a "how-to," but a "why," empowering the reader with a deeper, field-proven understanding of the chemistry at play. Every protocol is designed as a self-validating system, with clear benchmarks for success. All claims and procedures are substantiated with citations to authoritative sources, ensuring the scientific integrity of this guide.

I. The Synthetic Strategy: A Tale of Two Substituents

The synthesis of this compound from quinoline necessitates the introduction of a bromine atom at the 8-position and a nitro group at the 5-position. The order of these electrophilic substitution reactions is paramount to achieving the desired regioselectivity. The most logical and efficient pathway involves a two-step sequence:

-

Synthesis of 8-Bromoquinoline: The initial step is the selective bromination of the quinoline ring at the 8-position.

-

Nitration of 8-Bromoquinoline: The subsequent nitration of 8-bromoquinoline is directed to the 5-position to yield the target molecule.

This strategic order is dictated by the electronic properties of the quinoline nucleus and the directing effects of the substituents.

II. Mechanistic Underpinnings: The Dance of Electrophiles on a Heterocyclic Stage

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

Electrophilic Substitution on the Quinoline Ring

Under the strongly acidic conditions typically employed for nitration and bromination, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion.[1] This protonation has a profound effect on the reactivity of the molecule. The positively charged pyridinium ring is strongly deactivated towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the less deactivated benzene ring.[1][2]

The directing effect of the protonated nitrogen atom favors substitution at the 5- and 8-positions. This is because the resonance structures of the Wheland intermediate (the sigma complex) formed upon attack at these positions are more stable, as the positive charge is better delocalized without placing it on the already positively charged nitrogen-containing ring.[2]

Regioselectivity of the Nitration of 8-Bromoquinoline

When 8-bromoquinoline is subjected to nitration, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the 5-position. This regioselectivity is a result of the interplay between the deactivating, meta-directing effect of the protonated quinoline nitrogen and the ortho-, para-directing effect of the bromine atom. The bromine atom, although deactivating overall due to its inductive effect, possesses lone pairs of electrons that can be donated through resonance, stabilizing the transition state for ortho and para substitution. In the context of the 8-bromoquinolinium ion, the 5-position is para to the bromine atom, making it the most electronically favored site for electrophilic attack.

III. Experimental Protocols: From Benchtop to Product

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Part 1: Synthesis of 8-Bromoquinoline

This procedure is adapted from established methods for the synthesis of quinoline derivatives.

Materials and Equipment:

-

2-Bromoaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (or a suitable alternative oxidizing agent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Apparatus for steam distillation

-

Separatory funnel

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid to glycerol with cooling. To this mixture, add 2-bromoaniline. Finally, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise.

-

Reaction: Heat the mixture gently under reflux. The reaction is exothermic and may require initial cooling to control the rate. Once the initial exotherm subsides, continue heating under reflux for several hours.

-

Work-up: After cooling, dilute the reaction mixture with water and neutralize it with a sodium hydroxide solution.

-

Purification: Subject the mixture to steam distillation. The 8-bromoquinoline will distill over with the steam. Extract the distillate with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Purification: The crude 8-bromoquinoline can be further purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of this compound

This protocol is based on a reported procedure for the nitration of 8-bromoquinoline.[3][4]

Materials and Equipment:

-

8-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)[4]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Dropping funnel

-

Beaker with crushed ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Step-by-Step Procedure:

-

Preparation of the 8-Bromoquinoline Solution: Dissolve 8-bromoquinoline (25.00 g, 120.2 mmol) in concentrated sulfuric acid (82.5 mL) in a round-bottom flask at room temperature.[3]

-

Cooling: Cool the solution to 0°C using an ice-salt bath with continuous stirring.[3]

-

Nitration: Slowly add fuming nitric acid (32.5 mL) dropwise to the cooled solution over a period of 10 minutes, ensuring the temperature remains controlled.[3] Alternatively, potassium nitrate (4.5 g, 44.6 mmol) can be added to a mixture of 8-bromoquinoline (2.3 g, 11.2 mmol) in concentrated sulfuric acid (7 mL) at 0°C.[4]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.[3] For the fuming nitric acid method, the mixture is then heated to 65°C and stirred for 48 hours.[3] For the potassium nitrate method, the mixture is stirred at room temperature for 2 hours.[4]

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (500 g).[3]

-

Extraction: Extract the resulting mixture with dichloromethane (5 x 200 mL).[3]

-

Washing: Combine the organic layers and wash them once with a saturated brine solution.[3]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield a light yellow solid.[3]

IV. Data Presentation and Visualization

Quantitative Data Summary

| Parameter | 8-Bromoquinoline | This compound |

| Molecular Formula | C₉H₆BrN | C₉H₅BrN₂O₂ |

| Molecular Weight | 208.06 g/mol | 253.06 g/mol |

| Appearance | Colorless to pale yellow liquid | Light yellow to yellow solid[3] |

| Melting Point | 9-10 °C | 136-137 °C[3] |

| Boiling Point | 280-281 °C | 370.5 ± 27.0 °C (Predicted)[3] |

| Yield (Nitration) | - | 94%[3] |

Visualizing the Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process, highlighting the key reagents and intermediates.

Caption: The two-step synthesis of this compound from quinoline.

Experimental Workflow for Nitration

The following diagram illustrates the key steps in the nitration of 8-bromoquinoline.

Caption: Step-by-step workflow for the nitration of 8-bromoquinoline.

V. Conclusion: A Versatile Intermediate for Drug Discovery

This in-depth technical guide has delineated a robust and high-yielding pathway for the synthesis of this compound. By providing not only detailed experimental protocols but also a thorough examination of the underlying reaction mechanisms and regioselectivity, this document equips researchers and drug development professionals with the knowledge to confidently and efficiently produce this valuable intermediate. The strategic placement of the bromo and nitro substituents on the quinoline scaffold opens a gateway to a myriad of subsequent chemical transformations, making this compound a pivotal building block in the quest for novel therapeutic agents.

VI. References

-

Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

-

Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 2016, 14, 1969-1981. [Link]

-

Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. [Link]

-

Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. This compound CAS#: 139366-35-1 [amp.chemicalbook.com]

- 4. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]

Spectroscopic Blueprint of 8-Bromo-5-nitroquinoline: An In-depth Technical Guide

Introduction

8-Bromo-5-nitroquinoline is a halogenated and nitrated quinoline derivative of significant interest in medicinal chemistry and materials science. The precise substitution pattern on the quinoline scaffold dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural elucidation through modern spectroscopic techniques is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the observed spectral features, providing a framework for the rational interpretation of experimental data.

Molecular Structure and Isomerism

It is crucial to distinguish this compound from its isomers, such as 5-Bromo-8-nitroquinoline. The positioning of the bromo and nitro substituents profoundly influences the electronic distribution within the aromatic system, leading to distinct spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.5 |

| H-3 | 7.5 - 7.7 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |

| H-4 | 8.6 - 8.8 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.5 |

| H-6 | 8.2 - 8.4 | d | J(H6,H7) ≈ 8.0 |

| H-7 | 7.8 - 8.0 | d | J(H6,H7) ≈ 8.0 |

Interpretation:

The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region.

-

Pyridine Ring Protons (H-2, H-3, H-4): The protons on the pyridine ring (H-2, H-3, and H-4) will exhibit characteristic splitting patterns. H-2 is expected to be the most deshielded proton due to its proximity to the electronegative nitrogen atom, appearing as a doublet of doublets (dd). H-4 will also be significantly deshielded. H-3 will appear as a doublet of doublets, coupled to both H-2 and H-4.

-

Benzene Ring Protons (H-6, H-7): The protons on the benzene ring (H-6 and H-7) are expected to appear as doublets, forming an AX system. The strong electron-withdrawing nitro group at the C-5 position will deshield the adjacent H-6 proton, causing it to resonate at a lower field compared to the H-7 proton. The bromine atom at C-8 will also influence the chemical shifts of the neighboring protons.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 |

| C-3 | ~123 |

| C-4 | ~136 |

| C-4a | ~148 |

| C-5 | ~145 |

| C-6 | ~125 |

| C-7 | ~130 |

| C-8 | ~120 |

| C-8a | ~140 |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals for the nine carbon atoms in the quinoline ring system.

-

Carbons bonded to Heteroatoms: The carbons directly attached to the nitrogen (C-2 and C-8a) and the carbon bearing the nitro group (C-5) are expected to be significantly deshielded and appear at lower fields. The carbon attached to the bromine atom (C-8) will also experience a downfield shift, although the effect is generally less pronounced than that of a nitro group.

-

Quaternary Carbons: The quaternary carbons (C-4a, C-5, C-8, and C-8a) will typically show weaker signals compared to the protonated carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of specific frequencies of infrared radiation corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C and C=N stretch | Aromatic rings |

| 1550-1475 | N-O asymmetric stretch | Nitro group |

| 1360-1290 | N-O symmetric stretch | Nitro group |

| ~830 | C-H out-of-plane bend | Substituted aromatic |

| ~750 | C-Br stretch | Aryl bromide |

Interpretation:

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹ corresponding to the stretching of the C-H bonds on the quinoline ring.

-

Aromatic Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region will be characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings.

-

Nitro Group Vibrations: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group.[1] These are typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1]

-

C-Br Stretching: A weaker absorption corresponding to the C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 252/254 | [M]⁺˙ (Molecular ion) |

| 206/208 | [M - NO₂]⁺ |

| 127 | [M - Br - NO₂]⁺ |

| 173 | [M - Br]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum will show a characteristic molecular ion peak ([M]⁺˙). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (at m/z 252 and 254).

-

Fragmentation Pattern: The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways:

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, leading to a fragment ion at m/z 206 and 208.

-

Loss of Br: The cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a fragment ion at m/z 173.

-

Sequential Loss: Sequential loss of both the bromo and nitro groups would result in a fragment ion at m/z 127, corresponding to the quinoline radical cation.

-

Experimental Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.

-

-

Mass Spectrometry:

-

The eluting compound from the GC is introduced into the ion source of the mass spectrometer.

-

The molecules are ionized by a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. While experimental data for this specific molecule is not widely published, this guide has provided a detailed predictive analysis based on established spectroscopic principles and data from analogous compounds. The predicted ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon-hydrogen framework. The IR spectrum confirms the presence of the key functional groups, particularly the nitro group. Finally, mass spectrometry establishes the molecular weight and provides characteristic fragmentation patterns confirming the presence of both bromine and a nitro group. This guide serves as a valuable resource for researchers in the identification and characterization of this and related heterocyclic compounds, underpinning the critical role of spectroscopy in modern chemical and pharmaceutical research.

References

-

PubChem. 5-Bromo-8-nitroquinoline. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link]

Sources

An In-depth Technical Guide to the Solubility of 8-Bromo-5-nitroquinoline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 8-bromo-5-nitroquinoline, a crucial parameter for its application in research, particularly in drug development and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who handle this compound and require a deep understanding of its solution behavior.

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, the solubility of a compound is a cornerstone physicochemical property that dictates its downstream applications and ultimate therapeutic success.[1][2][3] Poor solubility can lead to challenges in formulation, inaccurate results in biological assays, and low bioavailability, thereby impeding the progression of a potential drug candidate.[4][5] this compound, a heterocyclic compound with potential applications in medicinal chemistry, is no exception. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and biological screening.

This guide will delve into the predicted solubility of this compound based on its molecular structure, provide a detailed protocol for its experimental determination, and offer insights into the practical implications of its solubility profile.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential to predict its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 139366-35-1 | [6][7] |

| Molecular Formula | C₉H₅BrN₂O₂ | [8][9] |

| Molecular Weight | 253.05 g/mol | [8][9] |

| Melting Point | 136-137 °C | [6] |

| Boiling Point (Predicted) | 370.5 ± 27.0 °C | [6] |

| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 0.16 ± 0.29 | [6] |

| Appearance | Light yellow to yellow solid | [6] |

| XLogP3 | 2.7 | [8] |

The presence of a bromine atom and a nitro group on the quinoline scaffold significantly influences the molecule's polarity and, consequently, its solubility. The nitro group is strongly electron-withdrawing and can participate in dipole-dipole interactions, while the quinoline core provides a degree of aromaticity and potential for π-π stacking. The predicted pKa suggests that the compound is a very weak base.

Caption: Chemical structure of this compound.

Predicted Solubility Profile

While specific experimental data for the solubility of this compound in a range of organic solvents is not extensively documented in publicly available literature, we can predict its behavior based on the principles of "like dissolves like" and the known solubility of structurally similar compounds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Due to the presence of the polar nitro group and the nitrogen atom in the quinoline ring, this compound is expected to exhibit good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute. Dimethyl sulfoxide (DMSO) is often a good solvent for many drug candidates.[1]

-